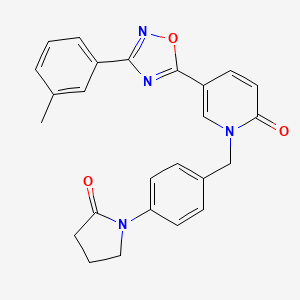
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic molecule with potential biological activity due to its unique structural features, including a pyridine ring, oxadiazole moiety, and a pyrrolidine derivative. Understanding its biological activity is crucial for assessing its therapeutic potential in various medical applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyridine Ring : Known for its role in various biological activities, including as a building block in pharmaceuticals.
- Oxadiazole Moiety : Associated with antimicrobial and anti-inflammatory properties.
- Pyrrolidine Derivative : Often linked to neuroactive compounds due to its ability to interact with neurotransmitter systems.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
The oxadiazole component has shown promise in antimicrobial applications. In studies, compounds with similar structures demonstrated effective inhibition against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) assays have shown that related oxadiazole compounds can achieve MIC values as low as 6 μg/mL against Clostridium difficile, comparable to established antibiotics like vancomycin .
2. Enzyme Inhibition
The compound is believed to inhibit key enzymes involved in metabolic pathways:
- Dihydrofolate Reductase (DHFR) : Critical for folate metabolism; inhibition could lead to antiproliferative effects.
- Enoyl-acyl Carrier Protein Reductase : Involved in fatty acid synthesis; inhibition may disrupt lipid biosynthesis in bacteria.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial properties of structurally similar oxadiazole derivatives. The lead compound demonstrated:
- Potency : Effective against Gram-positive bacteria with rapid bactericidal activity observed at concentrations ≥2 × MIC.
- Mechanism of Action : Suggested membrane disruption leading to cell lysis .
Study 2: Enzyme Binding Affinity
Research on enzyme interactions showed that the compound binds effectively to DHFR and enoyl-acyl carrier protein reductase:
- Binding Studies : Showed high affinity (Kd values) for both enzymes, indicating potential as a therapeutic agent targeting these pathways .
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
属性
IUPAC Name |
5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-4-2-5-19(14-17)24-26-25(32-27-24)20-9-12-22(30)28(16-20)15-18-7-10-21(11-8-18)29-13-3-6-23(29)31/h2,4-5,7-12,14,16H,3,6,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDXHINQZVLHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














